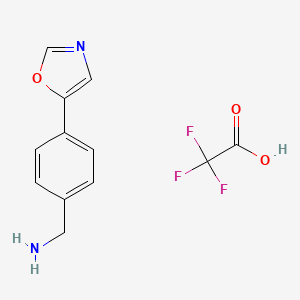
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate is a compound that contains a phenyl ring with an oxazol ring attached to it, connected to a methanamine group. It also includes a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate typically involves the formation of the oxazol ring followed by the attachment of the phenyl and methanamine groups. One common method for synthesizing oxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Another approach involves the use of magnetic nanocatalysts, which offer high stability and easy separation from reaction mixtures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The phenyl ring and methanamine group can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, iron oxide magnetic nanoparticles (Fe3O4 MNPs) can be used as a magnetically reusable catalyst for the preparation of functionalized oxazoles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazole derivatives with varying biological activities .
Scientific Research Applications
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use as an antiglaucomatous drug candidate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate include other oxazole derivatives and heterocyclic compounds such as thiazoles and benzoxazoles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Properties
CAS No. |
1360616-38-1 |
|---|---|
Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;3-2(4,5)1(6)7/h1-4,6-7H,5,11H2;(H,6,7) |
InChI Key |
QJKSTUBRLIXAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















